molecular formula C23H22N2O3 B2732787 N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034429-07-5

N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2732787
CAS No.: 2034429-07-5
M. Wt: 374.44
InChI Key: VSXNAAOXZFYFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-([1,1’-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, a tetrahydrofuran group, which is a five-membered ring containing oxygen, and a nicotinamide group, which is a pyridine ring connected to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic ring. The biphenyl group could exhibit rotation around the single bond connecting the two benzene rings, and the tetrahydrofuran ring could have conformational isomers .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the amide group in the nicotinamide portion could undergo hydrolysis or other reactions typical of amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. It’s likely to be a solid at room temperature, and due to the presence of multiple aromatic rings, it’s likely to have a relatively high melting point .

Scientific Research Applications

Antineoplastic Activities

6-Substituted nicotinamides, including compounds structurally related to "N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide," have shown moderate activity against certain leukemias in preliminary screenings, suggesting potential applications in cancer research and therapy (Ross, 1967).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solutions. These studies have significant implications for industrial applications, including in the development of safer and more effective corrosion inhibitors (Chakravarthy, Mohana, & Kumar, 2014).

Apoptosis Induction

A series of N-phenyl nicotinamides, which are structurally related to the compound , have been identified as potent inducers of apoptosis. This discovery has implications for developing new anticancer agents by targeting the apoptotic pathways in cancer cells (Cai et al., 2003).

Anti-protozoal Activity

Compounds derived from the modification of nicotinamides have shown significant anti-protozoal activities, suggesting potential applications in treating diseases caused by protozoan parasites, such as Trypanosoma and Plasmodium species (Ismail et al., 2003).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has yielded compounds with excellent herbicidal activities. These findings could lead to the development of new herbicides based on nicotinamide derivatives (Yu et al., 2021).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The nicotinamide group is a component of NAD and NADP, two important cofactors in biological redox reactions, so the compound could potentially interfere with these processes .

Safety and Hazards

As with any chemical compound, handling “N-([1,1’-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The study of new organic compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

6-(oxolan-2-ylmethoxy)-N-(2-phenylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-23(18-12-13-22(24-15-18)28-16-19-9-6-14-27-19)25-21-11-5-4-10-20(21)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,19H,6,9,14,16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXNAAOXZFYFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.